N-methyl-N-[1-(quinolin-6-ylmethyl)piperidin-4-yl]acetamide
Description
N-methyl-N-[1-(quinolin-6-ylmethyl)piperidin-4-yl]acetamide is a complex organic compound that features a quinoline moiety attached to a piperidine ring, which is further substituted with an acetamide group
Properties
IUPAC Name |
N-methyl-N-[1-(quinolin-6-ylmethyl)piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-14(22)20(2)17-7-10-21(11-8-17)13-15-5-6-18-16(12-15)4-3-9-19-18/h3-6,9,12,17H,7-8,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODXJSSVHSLMRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCN(CC1)CC2=CC3=C(C=C2)N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-(quinolin-6-ylmethyl)piperidin-4-yl]acetamide typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Attachment of the Piperidine Ring: The quinoline derivative is then reacted with piperidine under basic conditions to form the quinolin-6-ylmethylpiperidine intermediate.
Introduction of the Acetamide Group: The final step involves the acylation of the piperidine nitrogen with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-pressure reactors for the cyclization step and continuous flow reactors for the subsequent steps to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-(quinolin-6-ylmethyl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.
Reduction: The nitro group on the quinoline ring can be reduced to an amine.
Substitution: The acetamide group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Quinoline N-oxide.
Reduction: Quinoline amine derivatives.
Substitution: Various N-acyl derivatives of the piperidine ring.
Scientific Research Applications
N-methyl-N-[1-(quinolin-6-ylmethyl)piperidin-4-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its role as a ligand for certain receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-[1-(quinolin-6-ylmethyl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, while the piperidine ring can interact with protein active sites. These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-[1-(quinolin-6-ylmethyl)piperidin-4-yl]amine
- N-methyl-N-[1-(quinolin-6-ylmethyl)piperidin-4-yl]methanamide
Uniqueness
N-methyl-N-[1-(quinolin-6-ylmethyl)piperidin-4-yl]acetamide is unique due to the presence of the acetamide group, which can enhance its solubility and bioavailability compared to similar compounds. Additionally, the specific arrangement of functional groups allows for unique interactions with biological targets, making it a valuable compound for medicinal chemistry research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
